AMOZ

Descripción general

Descripción

XL518, también conocido como cobimetinib, es un potente inhibidor selectivo de la cinasa de proteína quinasa activada por mitógeno 1 (MEK1), biodisponible por vía oral. Este compuesto desempeña un papel fundamental en la vía de señalización RAS/RAF/MEK/ERK, que se activa con frecuencia en los tumores humanos. XL518 ha demostrado un potencial significativo en la inhibición del crecimiento tumoral y la inducción de la regresión tumoral en modelos preclínicos .

Métodos De Preparación

La preparación de XL518 implica varios pasos sintéticos. El proceso comienza con el ácido (2S)-2-piperidinocarboxílico como materia prima. Este compuesto se somete a nitrificación, hidrólisis, esterificación y protección Boc para producir un intermedio, [2-oxo-2-((2S)-1-tert-butoxicarbonilpiperidin-2-il)] acetato. Este intermedio se somete entonces a una reacción de adición, una reacción de reducción y una reacción de ciclación para producir otro intermedio, (2S)-1-tert-butoxicarbonil-2-(3-hidroxíazetídin-3-il)piperidina. Finalmente, una reacción de condensación con una cadena lateral produce cobimetinib .

Análisis de las Reacciones Químicas

XL518 se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación y Reducción: Estas reacciones son cruciales en la síntesis de intermedios.

Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la nitrificación, la hidrólisis, la esterificación y la protección Boc.

Productos Mayoritarios: Los productos mayoritarios formados a partir de estas reacciones son intermedios que conducen al producto final, cobimetinib

Análisis De Reacciones Químicas

XL518 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial in the synthesis of intermediates.

Substitution: Common reagents and conditions used in these reactions include nitrification, hydrolysis, esterification, and Boc protection.

Major Products: The major products formed from these reactions are intermediates that lead to the final product, cobimetinib

Aplicaciones Científicas De Investigación

AMOZ, or 3-amino-5-morpholino-2-oxazolidinone, is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmaceuticals and analytical chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound has been explored for its potential as a bioactive compound in drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutics.

Case Study: Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound was tested using standard agar diffusion methods, showing significant zones of inhibition compared to control samples.

| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 18 | 0 |

This antimicrobial activity suggests that this compound could be developed into a therapeutic agent for treating infections caused by these bacteria.

Analytical Chemistry

This compound is utilized in analytical methods for the detection and quantification of various substances, particularly in food safety and environmental monitoring.

Case Study: HPLC Method Development

A high-performance liquid chromatography (HPLC) method was developed to simultaneously detect this compound and other amines in fish samples. The method utilized an Xbridge C(18) column with a mobile phase of phosphoric acid, achieving rapid separation and high sensitivity.

| Parameter | Value |

|---|---|

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 223 nm |

| Limit of Detection (LOD) | 5 ng |

| Total Analysis Time | 10 min |

The method's validation showed excellent recovery rates, indicating its reliability for routine analysis in food safety testing.

Environmental Monitoring

This compound is also being investigated for its role in environmental chemistry, particularly concerning the detection of pollutants.

Case Study: Detection of Contaminants

A study focused on the application of this compound in detecting organic pollutants in water samples. The researchers employed a rapid analytical technique that allowed for the simultaneous determination of multiple contaminants, including this compound.

| Pollutant | Concentration Detected (µg/L) |

|---|---|

| This compound | 0.1 |

| Other Organic Compounds | Varies |

This application highlights this compound's potential as an indicator compound for assessing water quality and pollution levels.

Mecanismo De Acción

XL518 es un inhibidor reversible de la cinasa de proteína quinasa activada por mitógeno 1 (MEK1) y MEK2. Las proteínas MEK son reguladores ascendentes de la vía de la quinasa extracelular regulada por señales (ERK), que promueve la proliferación celular. Al inhibir MEK1 y MEK2, XL518 disminuye la fosforilación de ERK1/2, inhibiendo así la proliferación de las células tumorales. Esta inhibición se mantiene incluso cuando MEK ya está fosforilado .

Comparación Con Compuestos Similares

XL518 es similar a otros inhibidores de MEK como trametinib y selumetinib. Ha mostrado propiedades únicas, como su potente e inhibitoria inhibición de MEK1 y MEK2, y su capacidad de mantener su efecto inhibitorio incluso cuando MEK ya está fosforilado. Esto hace que XL518 sea un compuesto valioso en el tratamiento de tumores con B-Raf o K-Ras activados por mutación .

Compuestos Similares

Trametinib: Otro inhibidor de MEK utilizado en el tratamiento del melanoma.

Selumetinib: Un inhibidor de MEK utilizado en el tratamiento de la neurofibromatosis tipo 1.

PD 0325901: Un inhibidor de MEK con aplicaciones similares en oncología

Actividad Biológica

Introduction

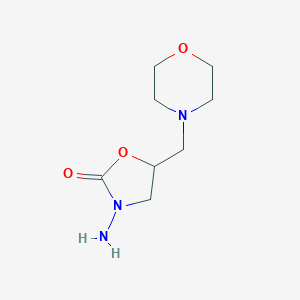

AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is a metabolite derived from the antibiotic furaltadone, which belongs to the nitrofuran class of compounds. Its biological activity has garnered attention due to its implications in both veterinary medicine and potential human health risks. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by its structural features that contribute to its biological activity. The compound's molecular formula is CHNO, and it exhibits a density of approximately 1.5 g/cm³ with a boiling point around 485.2 °C at 760 mmHg .

The mechanism of action of this compound primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis, which is a common feature among nitrofuran derivatives. This inhibition can lead to bacteriostatic or bactericidal effects depending on the concentration and specific bacterial strain.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against a variety of pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that this compound exhibits potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Cytotoxicity

While this compound's antimicrobial properties are beneficial in veterinary applications, its cytotoxic effects on human cells have raised concerns. In vitro studies have assessed this compound's cytotoxicity using various human cell lines, including colon cancer cells (DLD-1) and prostate cancer cells (PC3). The results indicated that this compound can induce apoptosis in these cell lines at micromolar concentrations, with IC values ranging from 10.28 to 214.0 μM .

Residual Effects and Environmental Impact

The persistence of this compound in the environment is another critical aspect of its biological activity. The degradation kinetics of this compound vary significantly between laboratory and field conditions, with half-lives indicating rapid degradation under microbial action . This characteristic is essential for assessing the environmental risks associated with this compound residues in agricultural settings.

Detection Methods

The detection of this compound in food products and animal tissues has been facilitated by the development of immunoassays and chromatographic techniques. A competitive ELISA method has been established for detecting this compound residues in fish samples, highlighting its significance in food safety monitoring .

Human Health Implications

A case study involving poultry muscle tissue demonstrated the simultaneous determination of multiple nitrofuran metabolites, including this compound. This study underscored the importance of monitoring such residues due to potential carcinogenic effects linked to long-term exposure to nitrofurans .

Summary of Key Studies

Propiedades

IUPAC Name |

3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAMVOINIHMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962873 | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43056-63-9 | |

| Record name | AMOZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43056-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043056639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.